2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide
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Overview
Description
2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide is a complex organic compound that features a quinazoline and triazolopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the quinazoline and triazolopyridine intermediates, followed by their coupling through a sulfanyl linkage. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinazoline derivatives: These compounds share the quinazoline moiety and exhibit similar biological activities.
1,2,4-triazolopyridine derivatives: These compounds share the triazolopyridine moiety and are investigated for their pharmacological properties.
Uniqueness
2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide is unique due to its combined quinazoline and triazolopyridine structure, which may confer distinct biological activities and therapeutic potential compared to its individual components.
This compound’s multifaceted nature makes it a valuable subject of study in various scientific disciplines, offering potential advancements in medicinal chemistry, biology, and industrial applications.
Properties
Molecular Formula |
C20H20N6O2S2 |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H20N6O2S2/c1-29-11-9-15(18-25-24-16-8-4-5-10-26(16)18)21-17(27)12-30-20-22-14-7-3-2-6-13(14)19(28)23-20/h2-8,10,15H,9,11-12H2,1H3,(H,21,27)(H,22,23,28) |
InChI Key |
SGLUXQHXILKPDT-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C1=NN=C2N1C=CC=C2)NC(=O)CSC3=NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
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